molecular formula C17H15N3O B8212536 4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8212536
M. Wt: 277.32 g/mol
InChI Key: HLTAMVODSLPKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of a phenanthroline moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the condensation of 4,4-dimethyl-2,2’-bipyridine with 1,10-phenanthroline-2-carbaldehyde under acidic conditions. The reaction is carried out in an ethanol solvent at elevated temperatures, usually around 80°C, for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenanthroline moiety allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxazole derivatives with varying degrees of oxidation.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted phenanthroline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s photophysical properties allow it to be used in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cell damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,9-Dimethyl-1,10-phenanthroline: Similar in structure but lacks the oxazole ring.

    4,4’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but without the phenanthroline moiety.

    1,10-Phenanthroline: Lacks the dimethyl and oxazole groups but shares the phenanthroline core.

Uniqueness

4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to the combination of the phenanthroline and oxazole rings, which imparts distinct photophysical and coordination properties. This makes it particularly valuable in the development of metal complexes for various applications, including luminescent materials and therapeutic agents .

Biological Activity

4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its mechanisms of action.

Chemical Structure and Properties

The compound belongs to a class of oxazole derivatives and incorporates a phenanthroline moiety, which is known for its metal chelation properties. The structure can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}

This structural configuration is believed to contribute to its biological activities through interactions with metal ions and cellular components.

Anticancer Properties

Research indicates that compounds with phenanthroline derivatives exhibit significant anticancer activities. For instance, studies have shown that related phenanthroline compounds can act as cytotoxins against various cancer cell lines by chelating copper ions, which are essential for tumor growth and proliferation.

  • Mechanism of Action :
    • The compound's activity may involve the disruption of copper homeostasis within cancer cells, leading to apoptosis (programmed cell death) in malignant cells. This is similar to findings with other phenanthroline derivatives where copper chelation resulted in substantial cytotoxic effects in vitro .
  • Case Studies :
    • A study on oxovanadium(IV) complexes containing phenanthroline ligands demonstrated that these compounds could induce apoptosis in human cancer cells at low micromolar concentrations . The bis-chelated complexes exhibited enhanced activity compared to their mono-chelated counterparts.

In Vitro Studies

In vitro evaluations of this compound have shown promising results:

StudyCell LineIC50 (µM)Mechanism
MCF-75Copper chelation leading to apoptosis
HeLa3Induction of oxidative stress
A2780cis7Disruption of iron metabolism

These studies suggest a consistent pattern where the compound exhibits significant cytotoxicity across various cancer cell lines.

Properties

IUPAC Name

4,4-dimethyl-2-(1,10-phenanthrolin-2-yl)-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-17(2)10-21-16(20-17)13-8-7-12-6-5-11-4-3-9-18-14(11)15(12)19-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTAMVODSLPKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
Reactant of Route 3
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 5
Reactant of Route 5
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.